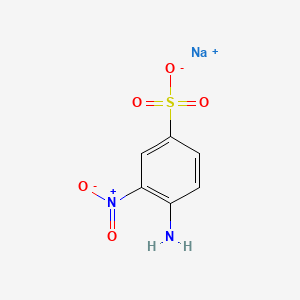
2-Amino-3-(2-aminophenyl)propanoic acid
Übersicht
Beschreibung
2-Amino-3-(2-aminophenyl)propanoic acid, also known as BAPA, is an amino acid derivative that has been widely studied in the field of biochemistry and pharmacology. BAPA has been found to have several potential applications in scientific research, including as a tool for investigating the mechanisms of protein-protein interactions and as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid is not fully understood, but it is thought to act by binding to specific sites on target proteins and altering their conformation or function. 2-Amino-3-(2-aminophenyl)propanoic acid has been found to bind to the calcium-binding protein calmodulin, for example, and has been shown to inhibit the activity of calmodulin-dependent enzymes such as myosin light chain kinase.
Biochemical and Physiological Effects:
2-Amino-3-(2-aminophenyl)propanoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of calmodulin-dependent enzymes, as mentioned above, and has also been found to inhibit the polymerization of tubulin and actin. 2-Amino-3-(2-aminophenyl)propanoic acid has been investigated as a potential therapeutic agent for the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-3-(2-aminophenyl)propanoic acid in lab experiments is its ability to selectively bind to specific proteins and alter their function. This makes it a useful tool for investigating protein-protein interactions and for studying the mechanisms of various biological processes. However, one limitation of using 2-Amino-3-(2-aminophenyl)propanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Amino-3-(2-aminophenyl)propanoic acid. One area of interest is the development of 2-Amino-3-(2-aminophenyl)propanoic acid-based therapeutics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the use of 2-Amino-3-(2-aminophenyl)propanoic acid as a tool for investigating the mechanisms of protein-protein interactions in various biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid and its potential applications in scientific research and medicine.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-aminophenyl)propanoic acid has been used extensively in scientific research as a tool for investigating protein-protein interactions. It has been found to bind to a number of different proteins, including calmodulin, tubulin, and actin, and has been used to study the mechanisms of these interactions. 2-Amino-3-(2-aminophenyl)propanoic acid has also been investigated as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-amino-3-(2-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAVKNBQZFEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331246 | |
| Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-aminophenyl)propanoic acid | |
CAS RN |
1758-83-4 | |
| Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















